molecular formula C13H25BLiNO3S B8206345 Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Cat. No.: B8206345
M. Wt: 293.2 g/mol
InChI Key: FGOLJPCYPZBSFR-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(5-methylthiazol-2-yl)borate is an organometallic compound that belongs to the class of boronates. It is characterized by the presence of a lithium cation, a borate anion, and a 5-methylthiazol-2-yl group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(5-methylthiazol-2-yl)borate typically involves the reaction of triisopropoxyborane with 5-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(5-methylthiazol-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of boron-containing compounds .

Scientific Research Applications

Lithium triisopropoxy(5-methylthiazol-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium triisopropoxy(5-methylthiazol-2-yl)borate involves its interaction with molecular targets such as enzymes and proteins. The borate group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium triisopropoxy(5-methylthiazol-2-yl)borate is unique due to its specific combination of a lithium cation, a borate anion, and a 5-methylthiazol-2-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .

Properties

IUPAC Name

lithium;(5-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-8-12(7)19-13;/h8-11H,1-7H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLJPCYPZBSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BLiNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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